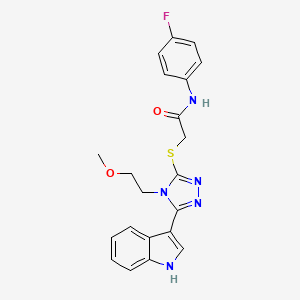
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O2S and its molecular weight is 425.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties, particularly an indole and a triazole. This structural combination is significant due to its potential therapeutic applications in various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N6O2S, with a molecular weight of approximately 468.55 g/mol. The presence of the indole moiety is notable for its role in numerous biological activities, including interactions with serotonin receptors. The triazole ring is recognized for its ability to inhibit various enzymes, particularly cytochrome P450, which is crucial in drug metabolism and synthesis .
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. For instance, the triazole ring can interfere with fungal cell wall synthesis, while the indole part may affect neurotransmitter systems.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that derivatives containing triazole moieties display activity against both Gram-positive and Gram-negative bacteria. In particular, some synthesized compounds demonstrated low minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.98 |
| Compound B | E. coli | 15.6 |
Antifungal Activity
The compound also exhibits antifungal activity against various fungi, including Candida albicans. In vitro tests indicated significant inhibition zones for certain derivatives, suggesting their potential as antifungal agents .
Anticancer Activity
The indole and triazole components are associated with anticancer properties. Compounds in this class have been evaluated for their cytotoxic effects on cancer cell lines like HCT-116 (colon carcinoma) and T47D (breast cancer). For instance, specific derivatives showed IC50 values indicating effective inhibition of cancer cell proliferation .
| Cancer Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HCT-116 | Compound C | 6.2 |
| T47D | Compound D | 27.3 |
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities against various pathogens. The results indicated that modifications to the side chains significantly influenced antimicrobial efficacy .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict how these compounds interact at a molecular level with target proteins involved in disease pathways. These studies aid in understanding the binding affinities and potential therapeutic effects of the compounds .
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-29-11-10-27-20(17-12-23-18-5-3-2-4-16(17)18)25-26-21(27)30-13-19(28)24-15-8-6-14(22)7-9-15/h2-9,12,23H,10-11,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDVIBDWQAQMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














